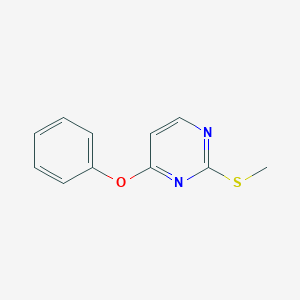

2-Methylthio-4-phenoxypyrimidine

説明

2-Methylthio-4-phenoxypyrimidine is a pyrimidine derivative substituted with a methylthio (-SCH₃) group at position 2 and a phenoxy (-OPh) group at position 4. Pyrimidines are heterocyclic aromatic compounds integral to nucleic acids (DNA/RNA) and exhibit diverse pharmacological activities, including antibacterial, antitumor, and agrochemical applications .

特性

分子式 |

C11H10N2OS |

|---|---|

分子量 |

218.28g/mol |

IUPAC名 |

2-methylsulfanyl-4-phenoxypyrimidine |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-12-8-7-10(13-11)14-9-5-3-2-4-6-9/h2-8H,1H3 |

InChIキー |

LEXAOEXBTWFQAO-UHFFFAOYSA-N |

SMILES |

CSC1=NC=CC(=N1)OC2=CC=CC=C2 |

正規SMILES |

CSC1=NC=CC(=N1)OC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects and Pharmacological Relevance

The pharmacological and physicochemical properties of pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 2-methylthio-4-phenoxypyrimidine and related compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Calculated MW for target: C₁₁H₁₀N₂OS (C: 60.5%, H: 4.6%, N: 12.8%, O: 7.3%, S: 14.7%).

Key Observations:

Substituent Reactivity: The chloro group in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine increases electrophilicity, making it reactive in substitution reactions. Methoxy (e.g., 2-methoxy-4-methylpyrimidine ) is electron-donating, increasing solubility but reducing metabolic stability compared to methylthio (-SCH₃), which is weakly electron-withdrawing .

Pharmacological Implications: Amino (e.g., 2-amino-6-fluoro-4-methoxypyrimidine ) introduces hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability compared to methylthio . Thione groups (e.g., in ) act as hydrogen-bond acceptors, differing from methylthio’s role as a hydrophobic moiety. This distinction could influence antibacterial efficacy .

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (218 g/mol) and aromatic substituents suggest increased lipophilicity compared to smaller analogs (e.g., 124.14 g/mol for 2-methoxy-4-methylpyrimidine ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

準備方法

Base-Mediated Coupling of 4-Chloro-2-(methylthio)pyrimidine with Phenol

The most widely reported method involves reacting 4-chloro-2-(methylthio)pyrimidine with phenol derivatives under basic conditions. Key parameters include:

Reaction Conditions

-

Solvents : Acetonitrile, toluene, or dimethyl sulfoxide (DMSO).

-

Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

Mechanism

The reaction proceeds via deprotonation of phenol to generate a phenoxide ion, which displaces the chloride at the 4-position of the pyrimidine ring (Figure 1). The methylthio group at the 2-position remains inert under these conditions due to its weaker leaving group ability compared to chloride.

Example Protocol

Microwave-Assisted Substitution

Microwave irradiation reduces reaction times significantly:

Halogenation-Oxidation Sequential Pathways

Synthesis via 5-Bromo Intermediate

A two-step approach involves bromination followed by phenoxylation:

Step 1: Bromination

4-Chloro-2-(methylthio)pyrimidine is treated with N-bromosuccinimide (NBS) in CCl₄ to yield 5-bromo-4-chloro-2-(methylthio)pyrimidine.

Step 2: Phenoxylation

The brominated intermediate reacts with phenol in DMF at 100°C using NaH as the base.

Yield : 68% (over two steps).

Copper-Catalyzed C–O Cross-Coupling

Using a Polymeric Cu(I) Catalyst

A recent advance employs a CO₃-bridged Cu(I) complex ([Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂) for coupling 4-chloro-2-(methylthio)pyrimidine with arylboronic acids:

-

Conditions : KOH, H₂O, 80°C, 1 hour.

-

Advantages : Ligand-free, water-compatible, and recyclable catalyst.

Oxidation of 2-Methylthio-4-(phenylthio)pyrimidine

m-Chloroperbenzoic Acid (mCPBA) Oxidation

2-Methylthio-4-(phenylthio)pyrimidine is oxidized with mCPBA in chloroform at −15°C to replace the phenylthio group with phenoxy:

Comparative Analysis of Methods

Critical Parameter Optimization

Solvent Effects

Base Selection

-

Hydroxide bases (KOH, NaOH) outperform carbonates in microwave-assisted reactions.

-

Bulky bases (Cs₂CO₃) improve selectivity in sterically hindered systems.

Scalability and Industrial Applications

Kilo-Scale Synthesis

Patent WO2021113282A1 details a plant-scale process:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。